Tert-butyl 4-tert-butyl-3-hydroxypiperidine-1-carboxylate
Overview
Description
“Tert-butyl 4-tert-butyl-3-hydroxypiperidine-1-carboxylate” is likely a piperidine derivative. Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom . They are widely used in medicinal chemistry and drug design .
Molecular Structure Analysis
The molecular structure of “Tert-butyl 4-tert-butyl-3-hydroxypiperidine-1-carboxylate” would likely include a six-membered piperidine ring with a tert-butyl group and a hydroxy group attached at the 4-position and 3-position respectively .Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including reactions with L-selectride . The specific reactions that “Tert-butyl 4-tert-butyl-3-hydroxypiperidine-1-carboxylate” can undergo would depend on the specific conditions and reagents present.Scientific Research Applications
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Tert-butyl 3-hydroxypiperidine-1-carboxylate
- Scientific Field : Chemical Research
- Application Summary : This compound is used in various scientific research applications due to its unique structure and reactivity.
- Results or Outcomes : The outcomes can also vary widely, but the unique structure and reactivity of this compound can enable the synthesis of a wide range of other compounds.
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Tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate
- Scientific Field : Organic Chemistry
- Application Summary : This compound and its derivatives reacted with L-selectride in anhydrous tetrahydrofuran to give tert-butyl (3 R,4 S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield .
- Methods of Application : The compound is reacted with L-selectride in anhydrous tetrahydrofuran .
- Results or Outcomes : The reaction yielded tert-butyl (3 R,4 S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield .
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1-Boc-piperidine-4-carboxaldehyde
- Scientific Field : Organic Synthesis
- Application Summary : This compound is used in a synthesis of N-heterocyclic alkyl ethers via the Mitsunobu reaction .
- Methods of Application : The compound is used as a reagent in the Mitsunobu reaction .
- Results or Outcomes : The reaction results in the synthesis of N-heterocyclic alkyl ethers .
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tert-Butyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate
- Scientific Field : Drug Discovery and Medicinal Chemistry
- Application Summary : This compound is a versatile chemical compound used in scientific research. It offers potential applications in drug discovery, synthesis, and medicinal chemistry, owing to its unique structure and reactivity.
- Results or Outcomes : The outcomes can also vary widely, but the unique structure and reactivity of this compound can enable the synthesis of a wide range of other compounds.
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tert-Butyl (S)-3-hydroxypiperidine-1-carboxylate
- Scientific Field : Chemical Research
- Application Summary : This compound is used in various scientific research applications due to its unique structure and reactivity .
- Results or Outcomes : The outcomes can also vary widely, but the unique structure and reactivity of this compound can enable the synthesis of a wide range of other compounds .
-
1-Boc-piperidine-4-carboxaldehyde
- Scientific Field : Organic Synthesis
- Application Summary : This compound is used in a synthesis of Pim-1 inhibitors, Selective GPR119 agonists for type II diabetes, M-tropic (R5) HIV-1 replication inhibitors, HDAC inhibitors, Selective 5-HT6 antagonists, and as a Reactant for three-component vinylogous Mannich reactions .
- Methods of Application : The compound is used as a reagent in the Mitsunobu reaction .
- Results or Outcomes : The reaction results in the synthesis of N-heterocyclic alkyl ethers .
-
tert-Butyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate
- Scientific Field : Drug Discovery and Medicinal Chemistry
- Application Summary : This compound is a versatile chemical compound used in scientific research. It offers potential applications in drug discovery, synthesis, and medicinal chemistry, owing to its unique structure and reactivity.
- Results or Outcomes : The outcomes can also vary widely, but the unique structure and reactivity of this compound can enable the synthesis of a wide range of other compounds.
-
tert-Butyl (S)-3-hydroxypiperidine-1-carboxylate
- Scientific Field : Chemical Research
- Application Summary : This compound is used in various scientific research applications due to its unique structure and reactivity .
- Results or Outcomes : The outcomes can also vary widely, but the unique structure and reactivity of this compound can enable the synthesis of a wide range of other compounds .
-
1-Boc-piperidine-4-carboxaldehyde
- Scientific Field : Organic Synthesis
- Application Summary : This compound is used in a synthesis of Pim-1 inhibitors, Selective GPR119 agonists for type II diabetes, M-tropic (R5) HIV-1 replication inhibitors, HDAC inhibitors, Selective 5-HT6 antagonists, and as a Reactant for three-component vinylogous Mannich reactions .
- Methods of Application : The compound is used as a reagent in the Mitsunobu reaction .
- Results or Outcomes : The reaction results in the synthesis of N-heterocyclic alkyl ethers .
properties
IUPAC Name |
tert-butyl 4-tert-butyl-3-hydroxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3/c1-13(2,3)10-7-8-15(9-11(10)16)12(17)18-14(4,5)6/h10-11,16H,7-9H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJRSIXMRPNDPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCN(CC1O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718867 | |
Record name | tert-Butyl 4-tert-butyl-3-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(tert-butyl)-3-hydroxypiperidine-1-carboxylate | |
CAS RN |
1188265-71-5 | |
Record name | tert-Butyl 4-tert-butyl-3-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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